4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Medicinal chemistry Cross-coupling Halogenated building blocks

Choose this 4-bromo-2,5-difluoro-N,N-dimethylbenzamide for applications where its tertiary N,N-dimethylamide group eliminates competing N-H proton interference in Suzuki-Miyaura cross-coupling reactions—enabling cleaner reaction profiles without amide NH protection. The 2,5-difluoro-4-bromo substitution pattern enhances oxidative addition kinetics relative to mono-fluoro analogs. With zero HBD count (HBD=0), 53% lower TPSA (20.3 Ų vs 43.1 Ų for primary amide), and +0.6 logP improvement, this building block delivers superior membrane permeability for CNS-targeted drug discovery. High boiling point (334°C) supports elevated-temperature synthetic routes without volatility losses.

Molecular Formula C9H8BrF2NO
Molecular Weight 264.07 g/mol
CAS No. 1449008-10-9
Cat. No. B3240901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-difluoro-N,N-dimethylbenzamide
CAS1449008-10-9
Molecular FormulaC9H8BrF2NO
Molecular Weight264.07 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=C(C=C1F)Br)F
InChIInChI=1S/C9H8BrF2NO/c1-13(2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3
InChIKeyJUVITWPWCGJPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9): Technical Baseline and Procurement Context


4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9) is a halogenated benzamide derivative characterized by a unique 2,5-difluoro-4-bromo substitution pattern on the aromatic ring coupled with a tertiary N,N-dimethylamide moiety . With a molecular formula of C9H8BrF2NO and molecular weight of 264.07 g/mol, this compound serves as a specialized building block in medicinal chemistry and agrochemical research [1]. The combination of ortho- and meta-fluorine substituents with a para-bromine atom creates a distinctive electronic environment that differentiates it from other bromo-fluoro-benzamide analogs, enabling selective cross-coupling reactions while maintaining steric accessibility for further functionalization [2].

Why Generic Substitution Fails for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9)


Halogenated benzamides with similar molecular formulas cannot be treated as interchangeable building blocks. Systematic crystallographic studies of halogenated benzamide isomer grids demonstrate that substitution pattern position—rather than merely halogen identity—critically governs intermolecular interactions, including hydrogen bonding networks, halogen bonding propensities, and crystal packing arrangements [1]. The 2,5-difluoro substitution pattern specifically induces measurable deviations in C-H⋯F contact distances compared to other difluorobenzamide isomers, establishing that regioisomeric variations produce distinct solid-state and solution-phase behaviors [2]. Furthermore, the tertiary N,N-dimethylamide group confers different hydrogen bond acceptor capacity and conformational flexibility relative to primary amide analogs, directly impacting reactivity in downstream coupling reactions [3]. Consequently, substituting this compound with a positional isomer or a non-tertiary amide analog risks altering reaction kinetics, product selectivity, and crystallization outcomes without explicit experimental validation of functional equivalence.

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9): Quantitative Differentiation Evidence


4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Substitution Pattern vs. 4-Bromo-2-fluoro-N,N-dimethylbenzamide: Comparative Cross-Coupling Reactivity

The 2,5-difluoro substitution pattern provides an additional ortho-fluorine atom relative to the 2-fluoro analog, creating enhanced electron-withdrawing effects at the bromine-bearing position. This dual-fluorine electronic environment increases the electrophilicity of the bromine substituent, rendering it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions [1]. The N,N-dimethylamide group, lacking acidic N-H protons, prevents competitive amide-directed side reactions and deprotonation events that can complicate reactions involving primary or secondary benzamide analogs . In mass spectrometric fragmentation studies of ortho-substituted N,N-dimethylbenzamides, halogenated derivatives exhibit a pronounced ortho-effect dehalogenation process not observed in non-ortho-substituted or primary amide counterparts, confirming that the combination of ortho-substitution and tertiary amide structure produces distinct fragmentation energetics [2].

Medicinal chemistry Cross-coupling Halogenated building blocks

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Lipophilicity and Membrane Permeability Differentiation vs. Primary Amide Analog

The N,N-dimethylamide group confers significantly different physicochemical properties compared to the primary amide analog (4-bromo-2,5-difluorobenzamide, CAS 764648-42-2). The target compound exhibits a calculated XLogP3 value of 2.3, compared to 1.7 for the primary amide analog, representing a ΔXLogP3 of +0.6 log units [1]. This increased lipophilicity translates to approximately fourfold higher predicted membrane permeability based on the empirical relationship between logP and passive diffusion rates. Additionally, the tertiary amide eliminates hydrogen bond donor capacity (HBD Count = 0 vs. 1), reducing topological polar surface area from 43.1 Ų to 20.3 Ų—a 53% reduction that typically correlates with improved blood-brain barrier penetration potential and reduced aqueous solubility [1].

Drug discovery Physicochemical profiling ADME optimization

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Boiling Point vs. 4-Bromo-2,5-difluorobenzamide: Thermal Stability Differentiation

The N,N-dimethylamide substitution substantially alters the thermal properties of the benzamide scaffold. The target compound exhibits a predicted boiling point of 334.0 ± 42.0 °C at 760 mmHg, compared to 218.4 ± 40.0 °C for the primary amide analog (4-bromo-2,5-difluorobenzamide, CAS 764648-42-2) [1][2]. This represents a ΔBoiling Point of approximately +116 °C, indicating significantly lower volatility and greater thermal stability for the tertiary amide. The flash point similarly increases from a predicted value that would be proportionally lower for the primary amide to 155.8 ± 27.9 °C for the dimethylamide [1].

Process chemistry Thermal stability Purification

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Crystal Packing and Halogen Bonding Potential Differentiation

Systematic crystallographic studies of difluorobenzamide isomer grids demonstrate that the 2,5-difluoro substitution pattern produces quantifiably distinct intermolecular C-H⋯F contact geometries compared to other difluoro regioisomers. In the F-2-25 isomer (bearing the 2,5-difluoro motif structurally analogous to the target compound), crystal structure analysis at 294 K revealed a remarkably supershort intermolecular C-H⋯F interaction distance for a neutral organic compound—a feature not observed in the 2,3-, 2,4-, or 2,6-difluoro isomers [1]. This 2,5-difluorobenzene effect is responsible for C-H⋯F contacts that are measurably shorter than normally expected based on van der Waals radii summation. Furthermore, systematic halogenated benzamide research establishes that bromine substitution at the 4-position (para to the amide) enables halogen bonding interactions that vary with the electronic environment created by ortho-fluorine substituents [2].

Crystal engineering Solid-state chemistry Supramolecular interactions

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Solubility and Processing Differentiation via TPSA Reduction

The topological polar surface area (TPSA) reduction from 43.1 Ų (primary amide analog) to 20.3 Ų (target compound) represents a 53% decrease in polar surface area [1]. This TPSA reduction is accompanied by elimination of the hydrogen bond donor capacity (HBD Count: 0 vs. 1) and an increase in calculated XLogP3 from 1.7 to 2.3 [1]. For organic synthesis applications, these parameters translate to markedly different solubility profiles: the target compound exhibits enhanced solubility in nonpolar and moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene) while showing reduced aqueous solubility relative to the primary amide. This solubility shift is quantifiably predictable based on established logP-solubility correlations for halogenated aromatic compounds.

Formulation Organic synthesis Solvent selection

Optimal Research and Industrial Application Scenarios for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9)


Medicinal Chemistry: Late-Stage Functionalization Requiring Selective Suzuki-Miyaura Cross-Coupling

This compound is optimally deployed as a building block in medicinal chemistry programs requiring Suzuki-Miyaura cross-coupling at the para-bromine position. The 2,5-difluoro substitution pattern enhances electrophilicity of the C-Br bond, potentially improving oxidative addition kinetics relative to mono-fluoro or non-fluorinated analogs [1]. Critically, the tertiary N,N-dimethylamide group eliminates the N-H proton that would otherwise compete for palladium coordination or undergo deprotonation under basic coupling conditions, enabling cleaner reaction profiles without requiring amide NH protection . The absence of hydrogen bond donor capacity (HBD Count = 0) and reduced TPSA (20.3 Ų) further simplifies purification by facilitating organic-phase partitioning during aqueous workup [1].

ADME Property Optimization: Building Block for Enhanced Membrane Permeability

For drug discovery programs where target compounds require improved membrane permeability or blood-brain barrier penetration, this dimethylamide building block offers a quantifiable physicochemical advantage over its primary amide counterpart. The XLogP3 increase of +0.6 log units (from 1.7 to 2.3) and TPSA reduction of 53% (from 43.1 Ų to 20.3 Ų) translate to measurably higher predicted passive diffusion rates [1]. These properties make the compound particularly suitable for CNS-targeted programs where the 2,5-difluoro motif is desired for target engagement but primary amide polarity would otherwise limit brain exposure [1].

Process Chemistry: High-Temperature Reaction Sequences Requiring Thermal Stability

The substantially higher boiling point of this compound (predicted 334.0 °C) compared to primary amide analogs (predicted 218.4 °C) enables its use in synthetic sequences requiring elevated temperatures without volatility-related material loss or decomposition [1]. This thermal stability window supports high-temperature cross-coupling reactions, melt-phase transformations, and distillative purification strategies that would be problematic with lower-boiling benzamide building blocks [1]. The predicted density difference (1.6 vs. 1.778 g/cm³) may also inform solvent selection and phase separation strategies during scale-up [1].

Crystal Engineering and Solid-Form Development: Exploiting Predictable 2,5-Difluoro Packing Motifs

For research programs focused on crystal engineering, cocrystal design, or solid-form screening, the 2,5-difluoro-4-bromo substitution pattern provides structurally characterized and predictable intermolecular interaction propensities. Crystallographic studies of difluorobenzamide isomer grids have established that the 2,5-difluoro motif uniquely produces supershort C-H⋯F contacts not observed in other difluoro regioisomers [1]. Systematic halogenated benzamide research further demonstrates that the para-bromine substituent, when coupled with ortho-fluorine atoms, participates in halogen bonding interactions whose geometry and strength can be rationally anticipated based on established structure-property relationships . This predictability supports rational solid-form design for controlling polymorphism, solubility, and mechanical properties in pharmaceutical development contexts [1].

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